molecular formula C13H18ClNO B14718497 1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol hydrochloride CAS No. 23007-92-3

1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol hydrochloride

Cat. No.: B14718497
CAS No.: 23007-92-3
M. Wt: 239.74 g/mol
InChI Key: ZBPOSOQIBAWSDL-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol hydrochloride is a complex organic compound with significant applications in medicinal chemistry. It is known for its unique structural features, which include a hexahydrobenzazocine core. This compound is often studied for its potential pharmacological properties and its role as a precursor in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol hydrochloride typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the benzazocine-2-carbonitrile can be hydrolyzed to the corresponding carboxylic acid, which is then converted into its ethyl and methyl esters and further reduced to the 2-aminomethyl-3-benzazocine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and subsequent reactions .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as halides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various amines .

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol hydrochloride involves its interaction with specific molecular targets in the body. It may act on opioid receptors, modulating pain perception and providing analgesic effects. The pathways involved include the inhibition of pain signal transmission and the activation of endogenous pain relief mechanisms .

Properties

CAS No.

23007-92-3

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

10-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride

InChI

InChI=1S/C13H17NO.ClH/c1-14-5-4-10-7-11(14)6-9-2-3-12(15)8-13(9)10;/h2-3,8,10-11,15H,4-7H2,1H3;1H

InChI Key

ZBPOSOQIBAWSDL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2CC1CC3=C2C=C(C=C3)O.Cl

Origin of Product

United States

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